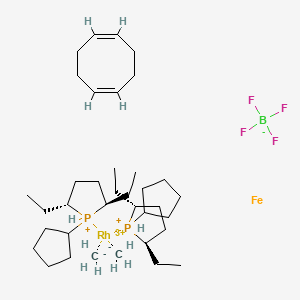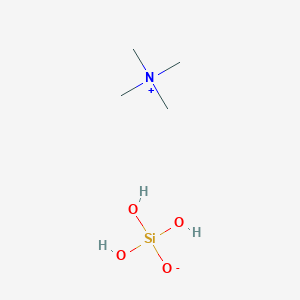
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 2121514-41-6 . It has a molecular weight of 196.01 . The IUPAC name for this compound is 4-chloro-5-fluoronicotinaldehyde hydrochloride . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is 1S/C6H3ClFNO.ClH/c7-6-4 (3-10)1-9-2-5 (6)8;/h1-3H;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, nitrogen, and oxygen atoms in the pyridine ring.Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is a solid at room temperature . The compound is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is instrumental in designing selective inhibitors for therapeutic targets. For instance, it plays a crucial role in synthesizing p38 mitogen-activated protein (MAP) kinase inhibitors, which are significant for their anti-inflammatory properties. These inhibitors, characterized by a pyridinyl imidazole scaffold, show promise in treating diseases marked by excessive proinflammatory cytokine release. The compound's utility extends to the development of imidazole and pyrimidine-based derivatives, highlighting its versatility in drug design (Scior et al., 2011).
Polymer Science and Environmental Safety In polymer science, the focus on fluoropolymers, particularly polytetrafluoroethylene (PTFE), underscores the importance of understanding the synthesis, characterization, and applications of such materials. Fluoropolymers are known for their exceptional properties, including chemical resistance, thermal stability, and non-stick characteristics. The synthesis and characterization of PTFE, for instance, are pivotal in advancing applications ranging from coatings and lubricants to medical devices. The compound contributes to the development of high-molecular-mass materials and waxes, showcasing its role in creating materials with unique properties (Puts et al., 2019).
Furthermore, the environmental safety aspect is crucial in the context of per- and polyfluoroalkyl substances (PFASs), where fluoropolymers are assessed for their potential low concern due to their high molecular weight and negligible solubility in water. This assessment supports the distinct classification of fluoropolymers from other PFAS classes, emphasizing the need for a nuanced approach to hazard assessment and regulation (Henry et al., 2018).
Safety and Hazards
The safety information for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
IUPAC Name |
4-chloro-5-fluoropyridine-3-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO.ClH/c7-6-4(3-10)1-9-2-5(6)8;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJTUZMJFGHTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride | |
CAS RN |
2121514-41-6 |
Source


|
| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)






![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)



![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)